2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy-
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Overview
Description
4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxybutenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one can be scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-4-oxobut-3-en-2-one.
Reduction: 4-(4-chlorophenyl)-4-hydroxybutan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenol: A related compound with a similar chlorophenyl group but lacking the hydroxybutenone structure.
4-(4-bromophenyl)-4-hydroxybut-3-en-2-one: A brominated analog with potentially different reactivity and biological activity.
4-(4-methylphenyl)-4-hydroxybut-3-en-2-one: A methylated analog with altered chemical and physical properties.
Uniqueness
4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
CAS No. |
64542-34-3 |
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Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-6,13H,1H3 |
InChI Key |
QDYDFLYIRMEZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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